1-Oxa-6-azaspiro[3.3]heptane molecular weight and formula
1-Oxa-6-azaspiro[3.3]heptane molecular weight and formula
An In-Depth Technical Guide to 1-Oxa-6-azaspiro[3.3]heptane: Core Properties, Synthetic Landscape, and Medicinal Chemistry Context
Abstract
Spirocyclic scaffolds have emerged as a powerful tool in modern drug discovery, offering a three-dimensional architecture that can enhance potency, selectivity, and physicochemical properties. Among these, the spiro[3.3]heptane framework, a rigid bioisostere for common saturated heterocycles, has garnered significant attention. This guide provides a detailed technical overview of 1-Oxa-6-azaspiro[3.3]heptane, detailing its fundamental molecular and physicochemical properties. Due to the pronounced prevalence of its constitutional isomer, 2-Oxa-6-azaspiro[3.3]heptane, in current research and development, this document also provides a comparative analysis, outlining the established synthetic protocols and therapeutic applications of this prominent analogue to offer a comprehensive understanding of the scaffold's utility for researchers, medicinal chemists, and drug development professionals.
The Rise of Strained Spiro[3.3]heptane Heterocycles in Drug Design
The strategic incorporation of rigid, three-dimensional motifs is a cornerstone of contemporary medicinal chemistry. Strained spirocycles, particularly the spiro[3.3]heptane system, provide a unique conformational rigidity that can improve binding affinity to biological targets and enhance metabolic stability.[1] These scaffolds serve as valuable "bioisosteres" — substitutes for more common, flexible ring systems like piperidine, piperazine, or morpholine.[2][3] By replacing a traditional ring with a spiro[3.3]heptane analogue, chemists can maintain key pharmacophoric features while exploring novel intellectual property space and optimizing drug-like properties.[1]
The introduction of heteroatoms into the spiro[3.3]heptane core, creating scaffolds such as 1-Oxa-6-azaspiro[3.3]heptane and its isomer 2-Oxa-6-azaspiro[3.3]heptane, further expands their utility. These heteroatoms act as hydrogen bond acceptors or donors and influence polarity and solubility, making them highly valuable building blocks for drug candidates.
Caption: Logical relationship of spiro[3.3]heptane scaffolds and their isomers.
Core Properties of 1-Oxa-6-azaspiro[3.3]heptane
1-Oxa-6-azaspiro[3.3]heptane, also documented as 6-Oxa-1-azaspiro[3.3]heptane, is the specific scaffold requested. While less prevalent in the current literature than its 2,6-isomer, understanding its fundamental properties is the first step in evaluating its potential as a novel building block.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO | [4] |
| Molecular Weight | 99.13 g/mol | [4][5] |
| CAS Number | 1046153-00-7 | [4][5] |
| IUPAC Name | 6-oxa-1-azaspiro[3.3]heptane | [4] |
| SMILES | C1CNC12COC2 | [4] |
| InChIKey | BCIIWQHRWPXARK-UHFFFAOYSA-N | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Topological Polar Surface Area | 21.3 Ų | [4] |
The Prominent Isomer: 2-Oxa-6-azaspiro[3.3]heptane as a Morpholine Bioisostere
A survey of scientific literature and chemical supplier catalogs reveals that the constitutional isomer, 2-Oxa-6-azaspiro[3.3]heptane (CAS 174-78-7), is far more established and commercially available.[6][7] It was introduced by Carreira and co-workers and has become a valuable surrogate for the morpholine ring in numerous drug candidates.[2] The rationale for its use lies in its ability to mimic the spatial orientation of morpholine while offering improved physicochemical properties such as enhanced aqueous solubility and metabolic stability.[3]
This scaffold has been successfully incorporated into bioactive molecules, including:
-
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors: Used in the development of potential cancer therapeutics.[6]
-
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors: Investigated for the treatment of Parkinson's disease.[6]
-
Tuberculosis Drug Candidates: The derivative 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane is a key intermediate for the potent antibiotic candidate TBI-223.[8][9]
Synthetic Strategies and Methodologies
The disparity in the availability of the two isomers is directly linked to the established synthetic routes. The synthesis of the 2,6-isomer is well-documented and scalable, whereas practical routes to the 1,6-isomer are not widely reported.
Established Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
The most common and scalable synthesis for this isomer begins with a 1,3-dielectrophile, which is cyclized with a dinucleophile.[3] A robust, protecting-group-free route utilizes 3,3-bis(bromomethyl)oxetane (BBMO) and an appropriate amine.
Caption: Scalable workflow for the synthesis of 2-Oxa-6-azaspiro[3.3]heptane derivatives.
Experimental Protocol: Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane[8]
-
Reaction Setup: To a solution of 2-fluoro-4-nitroaniline (1 equivalent) in a suitable solvent such as DMSO, add 3,3-bis(bromomethyl)oxetane (BBMO) (1.1 equivalents).
-
Base Addition: Add a strong base, such as aqueous sodium hydroxide, to facilitate the double alkylation and subsequent cyclization. The causality here is that the hydroxide deprotonates the aniline, making it a more potent nucleophile to attack the electrophilic carbons of BBMO, leading to the formation of the azetidine ring.
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 80-90°C) and monitor for completion using an appropriate analytical technique like HPLC or TLC.
-
Workup and Isolation: Upon completion, cool the reaction mixture and perform an aqueous workup. Neutralization with an acid like HCl is often critical for successful product isolation.[9] The product can then be isolated by filtration or extraction, followed by purification via crystallization or column chromatography. This self-validating protocol yields a product with >99% purity, confirmed by analytical characterization.[8]
Proposed Synthetic Route to 1-Oxa-6-azaspiro[3.3]heptane
Given the lack of established scalable syntheses for 1-Oxa-6-azaspiro[3.3]heptane, one can propose a strategy based on methodologies used for structurally similar compounds like 1-azaspiro[3.3]heptanes.[3] A plausible approach involves a [2+2] cycloaddition reaction.
Conceptual Protocol:
-
Precursor Synthesis: Synthesize an exocyclic methylene oxetane (an oxetane ring with a C=CH₂ group at the 3-position).
-
Cycloaddition: React the methylene oxetane with an isocyanate bearing a sulfonyl group, such as chlorosulfonyl isocyanate (Graf's isocyanate). This thermal [2+2] cycloaddition is expected to form a spirocyclic β-lactam intermediate.[3] The driving force for this reaction is the formation of two new stable sigma bonds from the pi bonds of the alkene and isocyanate.
-
Reduction: Reduce the resulting β-lactam ring using a powerful reducing agent like alane (AlH₃). This step selectively reduces the amide carbonyl to a methylene group, yielding the final 1-Oxa-6-azaspiro[3.3]heptane core.
Caption: Proposed synthetic workflow for 1-Oxa-6-azaspiro[3.3]heptane.
Conclusion and Future Outlook
1-Oxa-6-azaspiro[3.3]heptane represents an intriguing yet underexplored building block in medicinal chemistry. Its core physicochemical properties are defined, but its practical application is hindered by a lack of established, scalable synthetic routes. In stark contrast, its isomer, 2-Oxa-6-azaspiro[3.3]heptane, is a validated and highly successful morpholine bioisostere, demonstrating the profound impact that the precise placement of heteroatoms can have on a scaffold's utility and adoption by the scientific community.
For researchers and drug development professionals, the development of efficient synthetic pathways to 1-Oxa-6-azaspiro[3.3]heptane could unlock a new area of chemical space. This scaffold holds potential as a novel bioisostere for different heterocyclic systems, offering new vectors for molecular elaboration and the opportunity to generate novel intellectual property. The exploration of this isomer is a logical next step in expanding the powerful toolkit of spiro[3.3]heptane building blocks.
References
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing.
- 2-Oxa-6-azaspiro[3.3]heptane | 174-78-7. TCI Chemicals.
- Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
- Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1.
- 2-oxa-6-azaspiro[3.3]heptane | 174-78-7. ChemicalBook.
- 6-Oxa-1-azaspiro(3.3)heptane | C5H9NO. PubChem.
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
- Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
- 6-Oxa-1-azaspiro[3.3]heptane | 1046153-00-7. BLDpharm.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 6-Oxa-1-azaspiro(3.3)heptane | C5H9NO | CID 54759146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1046153-00-7|6-Oxa-1-azaspiro[3.3]heptane|BLD Pharm [bldpharm.com]
- 6. 2-Oxa-6-azaspiro[3.3]heptane | 174-78-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2-oxa-6-azaspiro[3.3]heptane | 174-78-7 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
